Telmisartan Impurity B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

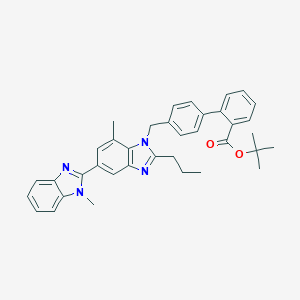

Telmisartan Impurity B (CAS: 1026353-20-7), also known as 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, is a process-related impurity of the antihypertensive drug Telmisartan. Its molecular formula is C₃₃H₃₀N₄O₂, with a molecular weight of 514.62 g/mol . Structurally, it features a benzimidazole core substituted with methyl, propyl, and biphenylcarboxylic acid groups, along with a unique epoxy ester moiety at the 11,12-position .

Impurity B is synthesized during Telmisartan production, and its characterization via ¹H NMR, ¹³C NMR, and mass spectrometry (MS) is critical for regulatory compliance . The European Pharmacopoeia permits a maximum acceptance level of 0.3% for Impurity B in the final drug product, higher than the standard ICH Q3B threshold of 0.1%, reflecting its controlled but persistent presence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Quality Control in Pharmaceutical Manufacturing

Telmisartan Impurity B plays a crucial role in the quality control processes of telmisartan production. It is essential for:

- Impurity Profiling : The identification and quantification of impurities are vital for compliance with regulatory standards set by bodies like the FDA and EMA. This compound serves as a reference standard during impurity profiling to ensure that levels remain within acceptable limits .

- Stability Testing : Understanding how impurities affect the stability of the drug formulation is critical. Studies have shown that monitoring impurities can provide insights into the degradation pathways of telmisartan .

Regulatory Compliance

The presence of impurities must be documented during the Abbreviated New Drug Application (ANDA) filing process with the FDA. This compound is often included in these documents to demonstrate compliance with pharmacopoeial guidelines . This ensures that any potential risks associated with impurities are adequately assessed.

Toxicological Studies

Toxicological assessments are necessary for any pharmaceutical product containing impurities. Research indicates that this compound has been evaluated for its safety profile, particularly when present at levels exceeding regulatory thresholds . This evaluation helps in determining acceptable daily intake levels and potential health risks.

Research and Development

Emerging studies are exploring the therapeutic implications of telmisartan and its impurities, including:

- Enhanced Bioavailability : Research efforts are focusing on formulations that improve the solubility and bioavailability of telmisartan, potentially utilizing insights from impurity behavior .

- Synthesis Pathways : The synthesis of this compound itself has been documented, providing valuable information for researchers looking to optimize manufacturing processes or develop new formulations .

Case Study 1: Quality Control Implementation

A pharmaceutical company implemented a comprehensive quality control system that included regular monitoring of this compound levels during production. By establishing strict limits based on regulatory guidelines, they successfully maintained product quality and reduced recalls due to impurity-related issues.

Case Study 2: Toxicological Assessment

In a clinical study assessing the safety of telmisartan formulations, researchers found that elevated levels of this compound did not significantly alter the pharmacokinetics or safety profile compared to formulations within regulatory limits. This finding supports the notion that while monitoring impurities is crucial, certain levels may not pose significant risks.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Telmisartan’s impurity profile includes several structurally related compounds, such as:

- Impurity A (7α,9:21,17-dicarbolactone) : A lactone derivative lacking the epoxy group.

- Impurity E (7β,11α,17α-9,11-epoxyester) : An isomeric epoxy ester differing in stereochemistry at the 7- and 11-positions.

Key Structural Comparisons

The epoxy ester in Impurity B distinguishes it from Impurity A’s lactone structure, influencing reactivity and stability. Impurity E, while isomeric to B, exhibits different stereochemistry, which may alter metabolic pathways or toxicity .

Analytical Challenges

Chromatographic separation of Impurity B from Telmisartan is challenging due to their similar retention times and spectral overlap. For instance, under standard HPLC conditions, resolution between Telmisartan and Impurity B is suboptimal, necessitating gradient elution or column temperature adjustments for accurate quantification . In contrast, impurities like chlorthalidone Impurity A and B are resolved more efficiently, highlighting the unique challenges posed by Telmisartan’s structural complexity .

Pharmacological and Toxicological Profiles

While Telmisartan inhibits Kv2.1 channels and NF-κB pathways to exert anti-inflammatory effects , Impurity B lacks documented pharmacological activity.

Toxicity predictions based on structural rules (e.g., ICH M7) indicate that Impurity B’s epoxy group could pose genotoxic risks if reactive intermediates form. However, its acceptance at 0.3% suggests a well-controlled risk profile compared to nitrosamine impurities (e.g., NDMA in valsartan), which require stricter limits .

Biologische Aktivität

Telmisartan is a well-known antihypertensive medication that acts as a specific angiotensin II receptor (AT1) antagonist. Among its various impurities, Telmisartan Impurity B has garnered attention due to its potential implications in drug quality and efficacy. This article delves into the biological activity of this compound, focusing on its synthesis, characterization, and biological effects based on diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound has been reported as a multi-step process involving several chemical transformations. The structure of Impurity B was confirmed using various analytical techniques, including:

- 1H NMR (Nuclear Magnetic Resonance)

- 13C NMR

- Mass Spectrometry (MS)

These methods are crucial for ensuring the purity and identity of the compound, which is essential for quality control in pharmaceutical manufacturing .

Synthesis Steps Overview

The synthesis involves the following key steps:

- Starting Material Preparation : The initial compound undergoes chlorination under alkaline conditions.

- Formation of Intermediates : Several intermediates are formed through reactions with N-Methyl-o-phenylenediamine dihydrochloride.

- Final Product Isolation : The final product is isolated through extraction and purification steps involving organic solvents.

This comprehensive synthesis pathway is significant as it provides a reference for quality control in telmisartan production .

Telmisartan, including its impurities, primarily exerts its effects by blocking the AT1 receptor, leading to vasodilation and reduced blood pressure. The biological activity of this compound may mirror some aspects of telmisartan's pharmacodynamics; however, specific studies on its individual effects remain limited.

2.2 Toxicological Profile

Research indicates that telmisartan and its impurities may have varying toxicological profiles. For instance, high doses of telmisartan have been associated with renal toxicity in animal studies, characterized by increased plasma urea and creatinine levels . While specific data on this compound's toxicity are scarce, it is crucial to consider that impurities can influence the overall safety profile of pharmaceutical products.

3. Case Studies and Research Findings

Several studies have explored the implications of telmisartan impurities in clinical settings:

- Clinical Efficacy : A study involving 1304 patients demonstrated significant reductions in systolic and diastolic blood pressure with telmisartan treatment, indicating its effectiveness despite potential impurities .

- Toxicological Evaluations : Toxicity studies have shown that telmisartan can lead to gastrointestinal damage at higher doses, raising concerns about the safety of impurities like Impurity B .

4. Data Tables

The following table summarizes key findings related to the synthesis and biological effects of this compound:

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.